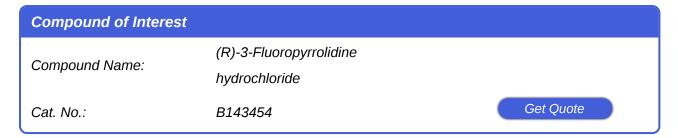


Application Notes and Protocols: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Fluoropyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the synthesis of **(R)-3-Fluoropyrrolidine hydrochloride**, starting from (S)-N-Boc-3-hydroxypyrrolidine.

Applications in Drug Discovery

(R)-3-Fluoropyrrolidine hydrochloride serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its applications include the preparation of:

- Enzyme Inhibitors: It is a substrate for the synthesis of imidazo[1,2-a]pyrazine derivatives, which have been investigated as potential Aurora kinase inhibitors.[1][2] Additionally, it is utilized in the creation of pyrazolopyrimidine derivatives that show promise as PDE10A inhibitors.[1]
- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated pyrrolidine derivatives of cyclohexylglycine amides, synthesized from this compound, are potential inhibitors of DPP-IV, an important target in the treatment of type 2 diabetes.[2]



• Ionic Liquids and Materials Science: Beyond its pharmaceutical applications, this compound is used in the synthesis of ionic liquids with high oxidation stability, suitable for high-voltage Li-ion batteries.[3] It is also a component in the creation of enantiomorphic perovskite ferroelectrics that display circularly polarized luminescence.[3]

The chirality of (R)-3-fluoropyrrolidine is crucial, as biological systems often exhibit stereospecific interactions. The (S)-enantiomer, (S)-(+)-3-Fluoropyrrolidine hydrochloride, is also used in the synthesis of potential inhibitors for various enzymes and as agents against tropical diseases.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **(R)-3-Fluoropyrrolidine hydrochloride** is provided in the table below.

Property	Value	Reference
CAS Number	136725-55-8	[5]
Molecular Formula	C4H9CIFN	[3]
Molecular Weight	125.57 g/mol	[3]
Appearance	White to brown or pale pink crystals or powder	[5]
Melting Point	178-187 °C	[5]
Optical Rotation	[α]20/D -8.0° (c = 4 in methanol)	
Purity	≥97%	

Synthesis Pathway Overview

The synthesis of **(R)-3-Fluoropyrrolidine hydrochloride** is typically achieved through a two-step process starting from the commercially available (S)-N-Boc-3-hydroxypyrrolidine. This pathway involves the fluorination of the hydroxyl group with inversion of stereochemistry, followed by the removal of the Boc protecting group.





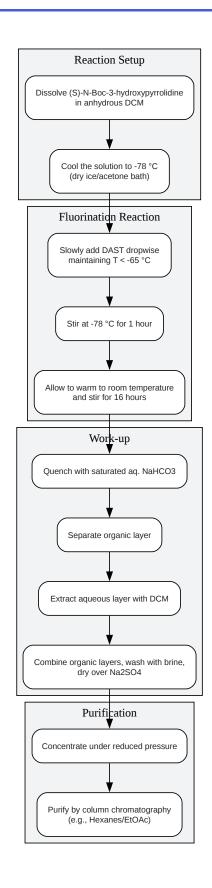
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Caption: Overall synthesis scheme for **(R)-3-Fluoropyrrolidine hydrochloride**.

Experimental Protocols Step 1: Synthesis of (R)-N-Boc-3-fluoropyrrolidine

This protocol describes the fluorination of (S)-N-Boc-3-hydroxypyrrolidine using diethylaminosulfur trifluoride (DAST) to yield (R)-N-Boc-3-fluoropyrrolidine.





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Caption: Workflow for the fluorination of (S)-N-Boc-3-hydroxypyrrolidine.



Materials:

- (S)-N-Boc-3-hydroxypyrrolidine
- Diethylaminosulfur trifluoride (DAST)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
 nitrogen inlet, and a dropping funnel, dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in
 anhydrous DCM.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add DAST (1.1 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -65 °C.
- After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
- Remove the cooling bath and allow the reaction to gradually warm to room temperature.
 Continue stirring for 16 hours.
- Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.
- Separate the organic layer and extract the aqueous layer with DCM (3 x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.



- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude (R)-N-Boc-3-fluoropyrrolidine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

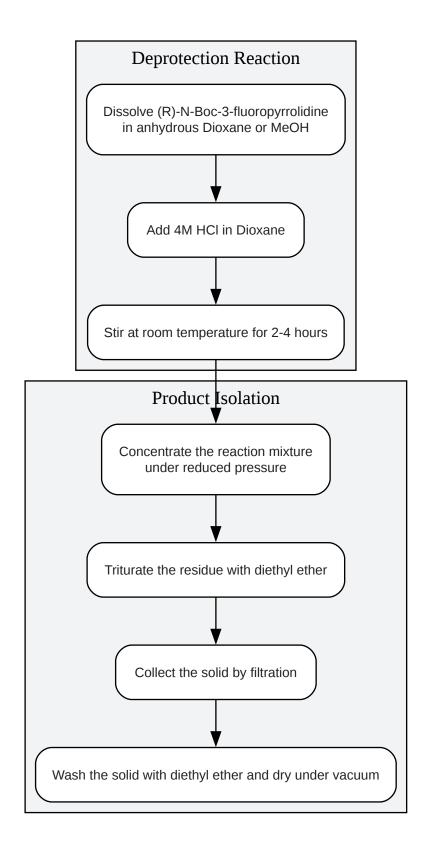
Expected Yield and Purity:

Product	Typical Yield	Purity
(R)-N-Boc-3-fluoropyrrolidine	70-85%	>95%

Step 2: Synthesis of (R)-3-Fluoropyrrolidine hydrochloride

This protocol details the deprotection of the Boc group from (R)-N-Boc-3-fluoropyrrolidine using hydrochloric acid in dioxane to yield the final product.





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Caption: Workflow for the Boc deprotection of (R)-N-Boc-3-fluoropyrrolidine.



Materials:

- (R)-N-Boc-3-fluoropyrrolidine
- 4M Hydrochloric acid in 1,4-dioxane
- Anhydrous 1,4-dioxane or Methanol (MeOH)
- · Diethyl ether

Procedure:

- Dissolve (R)-N-Boc-3-fluoropyrrolidine (1.0 eq) in anhydrous 1,4-dioxane or methanol.
- To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 eq).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCI.
- To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold diethyl ether and dry under vacuum to afford (R)-3-Fluoropyrrolidine hydrochloride as a white to off-white solid.

Expected Yield and Purity:

Product	Typical Yield	Purity
(R)-3-Fluoropyrrolidine hydrochloride	>95%	>97% (by NMR)

Characterization Data



The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis	Expected Results
¹ H NMR	Spectrum consistent with the structure of (R)-3-Fluoropyrrolidine hydrochloride.[6][7]
Mass Spectrometry	Calculated for C4H9FN: 90.07; Found: [M+H] ⁺ = 91.1
Melting Point	179-186 °C
Enantiomeric Purity (by chiral HPLC)	>99% ee

Safety Precautions

- DAST is toxic and corrosive and reacts violently with water. Handle with extreme care in a
 well-ventilated fume hood, wearing appropriate personal protective equipment (PPE),
 including gloves, lab coat, and safety glasses.
- Hydrochloric acid is corrosive. Handle in a fume hood and wear appropriate PPE.
- Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon).
- Always perform a thorough risk assessment before carrying out any chemical synthesis.

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